molecular formula C17H17N5O3S B2931335 3-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine CAS No. 2034341-38-1

3-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine

货号: B2931335
CAS 编号: 2034341-38-1
分子量: 371.42
InChI 键: HBEBWOYXHKLIQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-((3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a sulfonamide-linked azetidine ring and a phenoxymethyl-1,2,3-triazole moiety. This structure combines three pharmacologically relevant motifs:

  • Pyridine: Aromatic heterocycle with electron-withdrawing properties, enhancing stability and enabling π-π interactions .
  • 1,2,3-Triazole: A click-chemistry-derived triazole, offering hydrogen-bonding capacity and metabolic resistance .
  • Azetidine: A strained four-membered ring that modulates conformational flexibility and bioavailability .

属性

IUPAC Name

3-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c23-26(24,17-7-4-8-18-9-17)21-11-15(12-21)22-10-14(19-20-22)13-25-16-5-2-1-3-6-16/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEBWOYXHKLIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine is a novel triazole-based derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Core Structure : The compound features a pyridine ring, which is known for its diverse pharmacological properties.
  • Triazole Moiety : The presence of the 1H-1,2,3-triazole unit contributes to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
  • Azetidine and Sulfonyl Groups : These functional groups enhance solubility and bioavailability, which are critical for therapeutic efficacy.

The molecular weight of the compound is approximately 384.4 g/mol .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Anti-inflammatory Properties

Triazole derivatives have been studied for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .

Enzyme Inhibition

The compound may also act as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Studies have shown that similar triazole compounds can significantly reduce AChE activity, thus potentially improving cognitive function in animal models .

Case Study 1: In vitro Evaluation of Antimicrobial Activity

In a study evaluating various triazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the triazole ring could enhance antimicrobial potency.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Triazole A3264
Triazole B1632
Target Compound 8 16

Case Study 2: Anti-inflammatory Effects in Animal Models

In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the target compound resulted in a significant reduction in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The findings suggest that this compound may hold promise for treating inflammatory diseases.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Administered5075

相似化合物的比较

Key Observations :

However, chlorophenyl-substituted analogs in show higher receptor-binding potency, suggesting substituent size and electronegativity critically influence activity.

Synthetic Efficiency : Triazole-pyridine derivatives synthesized via CuAAC (e.g., ) typically achieve high yields (>75%), whereas sulfonamide-linked analogs (e.g., ) require additional steps for sulfonylation, reducing yields to 60–85%.

Physicochemical Properties: Solubility: Sulfonamide linkers (present in the target compound and ) improve aqueous solubility compared to nonpolar triazole-pyridines (e.g., ). Thermal Stability: Azetidine’s ring strain may lower melting points relative to imidazopyridine-based analogs .

Crystallographic and Spectroscopic Comparisons
  • Crystal Packing : Azetidine-containing compounds (e.g., the target molecule) exhibit distinct packing motifs compared to imidazopyridine derivatives. For example, 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine forms π-stacked dimers, while azetidine derivatives adopt helical arrangements due to steric constraints .
  • NMR Data : The target compound’s ¹H NMR would likely show a downfield shift for the azetidine protons (δ ~3.5–4.5 ppm) due to the electron-withdrawing sulfonamide group, similar to shifts observed in sulfonamide-linked triazoles (δ 3.2–4.2 ppm) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。